N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a benzamide group attached to a thienopyrazole ring system, which is further substituted with a p-tolyl group.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, the antioxidant activity suggests the compound may interact with pathways involved in the regulation of reactive oxygen species .
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring system.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable catalyst.
Attachment of the Benzamide Group: The final step involves the coupling of the thienopyrazole derivative with a benzoyl chloride derivative to form the benzamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thienopyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating parasitic infections.
Comparison with Similar Compounds
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other thienopyrazole derivatives, such as:
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Pyrazolo[3,4-d]thiazoles: These compounds exhibit a broad spectrum of biological activities, including anticancer properties.
Indole Derivatives: Indole derivatives are widely studied for their diverse pharmacological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thienopyrazole core with a benzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-9-15(10-8-13)22-18(16-11-26(24,25)12-17(16)21-22)20-19(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVVVLDCNHQFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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